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Compound of Interest

Compound Name:
(5-Bromopyridin-3-yl)(pyrrolidin-1-

yl)methanone

Cat. No.: B1294134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) data for the compound (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. Due to the

limited availability of experimentally derived public data, this guide presents high-quality

predicted NMR spectral data to facilitate compound identification and characterization. It also

includes detailed, standardized experimental protocols for the synthesis and NMR analysis of

this compound, intended to support researchers in their laboratory work.

Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. These predictions were generated using

advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data
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Atom Number Chemical Shift (ppm) Multiplicity

H-2 8.65 Doublet

H-4 8.05 Triplet

H-6 8.75 Doublet

H-2', H-5' 3.55 Triplet

H-3', H-4' 1.90 Multiplet

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted.

Table 2: Predicted ¹³C NMR Data

Atom Number Chemical Shift (ppm)

C-2 150.2

C-3 134.5

C-4 140.1

C-5 121.8

C-6 148.9

C=O 168.5

C-2', C-5' 49.8

C-3', C-4' 26.2

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted.

Experimental Protocols
The following sections detail the methodologies for the synthesis of (5-Bromopyridin-3-yl)
(pyrrolidin-1-yl)methanone and the acquisition of its NMR data.

Synthesis Protocol: Amide Coupling
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(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized via a standard amide

coupling reaction between 5-bromonicotinic acid and pyrrolidine.[1][2]

Materials:

5-bromonicotinic acid

Pyrrolidine

Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., HATU, HOBt/EDC)[1]

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous

DCM.

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until

the evolution of gas ceases.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

5-bromonicotinoyl chloride.

Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the

solution to 0 °C.
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In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in

anhydrous DCM.

Add the pyrrolidine solution dropwise to the acyl chloride solution at 0 °C.

Allow the reaction to stir at room temperature for 12-16 hours.[2]

Work-up: Quench the reaction with water.

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃

solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone.

NMR Data Acquisition Protocol
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.[3][4][5]

[6]

Sample Preparation:

Weigh approximately 5-10 mg of the purified (5-Bromopyridin-3-yl)(pyrrolidin-1-
yl)methanone for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][7]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆).[3][5] The choice of solvent should be based on the solubility of the compound.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[3]

If any particulate matter is present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.

Wipe the outside of the NMR tube with a tissue dampened with ethanol or isopropanol to

remove any fingerprints or dust.[3]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

Place the sample in the NMR spectrometer.

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.[4]

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the

magnetic field, which will improve the resolution and shape of the NMR signals.[4]

Tuning and Matching: Tune and match the probe to the desired nucleus (¹H or ¹³C) to

maximize signal detection.

Acquisition Parameters (¹H NMR):

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Set an appropriate relaxation delay (e.g., 1-2 seconds).

Acquisition Parameters (¹³C NMR):

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g.,

1024 or more).
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Set an appropriate relaxation delay (e.g., 2 seconds).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and NMR analysis of

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone.
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Caption: Synthesis and NMR Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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